2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C14H13N5O |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13N5O/c1-8-7-9(2)16-13(15-8)19-14-17-11-6-4-3-5-10(11)12(20)18-14/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
InChI Key |
LDLAUWFDXOJDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one typically involves the reaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This reaction proceeds through a series of steps, including the formation of an intermediate guanidine, which undergoes intramolecular cyclization to yield the desired product . The reaction conditions often involve the use of anhydrous solvents and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity stems from its quinazolinone core and pyrimidine-substituted amino group. Key reaction types include:
Nucleophilic Substitution
The amino group at position 2 of the quinazolinone ring acts as a nucleophile, enabling substitution with electrophilic reagents. For example, analogous quinazolinone derivatives undergo reactions with aromatic aldehydes to form benzylidene derivatives via nucleophilic attack on the carbonyl carbon .
Condensation Reactions
The amino group participates in condensation reactions, particularly with carbonyl compounds. For instance, condensation with aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) under ethanol reflux forms stable imine derivatives .
Cyclization
The quinazolinone framework can undergo cyclization reactions, as observed in related compounds. For example, 2-methyl-quinazolin-4(3H)-one derivatives form fused heterocyclic systems (e.g., quinolino[2,1-b]quinazolin-12(6H)-dione) when reacted with o-chlorobenzoyl chloride .
Substitution at the Pyrimidine Ring
The 4,6-dimethylpyrimidin-2-yl substituent may undergo further functionalization. Sulfonation or halogenation could occur, though direct data on this compound is limited. Analogous systems (e.g., 7-chloroquinazolinone derivatives) react with sodium sulfinate salts to form sulfonated products under DMF at elevated temperatures .
Key Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Condensation with aldehydes | Aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) | Ethanol reflux, stoichiometric control | Benzylidene derivatives |
| Cyclization | o-Chlorobenzoyl chloride | THF, heating (2 h) | Fused heterocyclic systems |
| Substitution (sulfonation) | Sodium p-toluenesulfinate | DMF, 90°C for 1 h | Sulfonated quinazolinones |
Structural and Functional Insights
-
Regioselectivity : The amino group’s position (C2) and the quinazolinone’s electron-deficient ring enable selective reactivity. For example, cyclization reactions preferentially occur at the C3 position due to steric and electronic factors .
-
Steric Effects : Bulky substituents (e.g., 4,6-dimethylpyrimidine) may hinder reactions at adjacent positions, as observed in analogous systems where steric hindrance delayed cyclization .
-
Functional Group Compatibility : The compound’s heteroaromatic rings and amino group allow diverse transformations, such as forming imines, sulfonamides, or fused heterocycles.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
Case Study:
A study demonstrated that this compound effectively induced apoptosis in breast cancer cells through the modulation of the PI3K/Akt pathway, leading to decreased cell viability and increased apoptotic markers.
Immunomodulatory Effects
The compound also shows potential as an immunomodulator. Its ability to influence cytokine production makes it a candidate for treating autoimmune diseases.
Case Study:
In preclinical models, this compound was found to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers, suggesting its utility in conditions like rheumatoid arthritis.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide, followed by cyclization reactions that yield the target molecule.
The mechanism of action is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and immune response modulation. This dual action enhances its therapeutic potential across multiple disease states .
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, its immunotropic activity may involve modulation of cytokine production or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
The quinazolinone scaffold is highly versatile, enabling diverse substitutions that modulate biological activity. Below is a detailed comparison of the target compound with its analogs, categorized by structural modifications and associated pharmacological effects.
Substituents on the Quinazolinone Core
Methoxy-substituted derivative (Compound 15)
- Structure: 2-((4,6-Dimethylpyrimidin-2-yl)amino)-7-methoxyquinazolin-4(1H)-one.
- Synthesis : Derived from 4-methoxyisatoic anhydride, yielding 50% .
- Activity : Retains STAT3 inhibition but with reduced potency compared to the target compound. The methoxy group may hinder binding to STAT3’s SH2 domain due to steric or electronic effects .
Bromo-substituted derivative (Compound 16)
- Structure: 6-Bromo-2-((4,6-dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one.
- Synthesis : Synthesized using 5-bromoisatoic anhydride (45% yield) .
- Activity : Enhanced cytotoxicity in cancer cells compared to the target compound, likely due to bromine’s electron-withdrawing effects improving membrane permeability .
Difluoro-substituted derivative (Compound 17)
- Structure: 2-((4,6-Dimethylpyrimidin-2-yl)amino)-6,7-difluoroquinazolin-4(1H)-one.
- Synthesis : Prepared from 4,5-difluoroisatoic anhydride (43% yield) .
- Activity: Exhibits moderate STAT3 inhibition but superior selectivity for cancer cells over normal cells, attributed to fluorine’s electronegativity enhancing target engagement .
Modifications on the Pyrimidine Moiety
Bipyrimidinone derivative (CAS 1192805-57-4)
Antiviral Quinazolinones
7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g)
Antimicrobial and Immunomodulatory Derivatives
3-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3H)-one
- Structure: Ethyl linker between quinazolinone and pyrimidine groups.
- Activity: Antimicrobial: Effective against E. coli (MIC = 12.5 μg/mL) in vitro and improves survival in murine infection models . Immunomodulatory: Reduces pro-inflammatory cytokines (IL-1β, IL-6) and elevates anti-inflammatory IL-10 in streptococcal infections .
- Comparison: The ethyl linker introduces conformational flexibility, enabling dual antimicrobial and immunoregulatory effects absent in the target compound .
Structural and Pharmacological Data Tables
Key Findings and Implications
- Structural Flexibility: Minor substitutions (e.g., Br, OCH₃, Cl) significantly alter bioactivity, enabling applications in oncology, virology, and infectious diseases.
- Selectivity Trade-offs: Bipyrimidinone derivatives (e.g., CAS 1192805-57-4) exhibit broader kinase inhibition but lack the specificity of the target compound’s STAT3 targeting .
- Therapeutic Potential: The ethyl-linked derivative’s dual antimicrobial and immunomodulatory effects suggest unexplored avenues for the parent compound’s optimization .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Antitumor Activity
Recent studies have shown that quinazoline derivatives exhibit significant antitumor activity. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell cycle regulation and apoptosis. This inhibition leads to the induction of apoptosis in various cancer cell lines.
-
Case Studies :
- In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
- Animal models showed a reduction in tumor growth when treated with this compound compared to control groups .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens.
- Broad-Spectrum Activity : It exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 to 64 µg/mL against tested bacterial strains .
Synthesis and Characterization
The synthesis of this compound involves several steps, including microwave-assisted methods that enhance yield and purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at the pyrimidine ring or quinazoline core can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 6 | Increased antitumor activity |
| Halogen substitutions | Enhanced antimicrobial properties |
Q & A
Basic: What are the standard synthetic routes for 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one and its intermediates?
The compound is synthesized via multi-step pathways involving condensation and cyclization reactions. A common approach involves reacting 2-hydrazino-4,6-dimethylpyrimidine with carbonyl-containing precursors (e.g., dehydroacetic acid) under reflux in ethanol or acetic acid to form intermediates like pyrazolyl derivatives . Microwave-assisted synthesis has been shown to improve yields (e.g., 15–20% increase) and reduce reaction times by up to 80% compared to conventional heating . Key intermediates are often characterized by IR and NMR to confirm structural integrity .
Basic: What spectroscopic techniques are recommended for structural elucidation of quinazolin-4(3H)-one derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the quinazolinone core) .
- NMR : ¹H NMR confirms substituent integration (e.g., methyl groups on pyrimidine at δ 2.4–2.6 ppm), while ¹³C NMR resolves carbonyl carbons (~160–170 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and π-stacking interactions in quinazolinone derivatives .
Basic: How can researchers assess the antimicrobial activity of this compound?
Standard protocols include in vitro agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are compared to reference drugs like ciprofloxacin. Pyrazolyl-quinazolinone analogs with halogen substitutions (e.g., bromine at position 6/8) often show enhanced activity .
Advanced: How can low yields in the synthesis of quinazolin-4(3H)-one derivatives be addressed?
- Microwave Optimization : Reduced reaction times and improved homogeneity can increase yields (e.g., from 50% to 70% in microwave vs. conventional heating) .
- Catalytic Additives : Using glacial acetic acid or sodium acetate enhances cyclization efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) at positions 6 and 8 enhances antimicrobial activity, while bulky aryl groups at position 3 modulate kinase inhibition .
- Heterocyclic Hybridization : Attaching pyrazoline or pyrimidine moieties improves bioactivity by targeting multiple enzyme pockets (e.g., phosphoinositide 3-kinase) .
Advanced: How should contradictory bioactivity data across studies be resolved?
- Standardized Assays : Discrepancies may arise from variations in microbial strains or assay conditions. Use CLSI guidelines for reproducibility .
- Dose-Response Validation : Perform IC₅₀/EC₅₀ comparisons under consistent protocols .
- Synergistic Studies : Evaluate combinations with known inhibitors to clarify mechanisms .
Advanced: What computational methods support mechanistic studies of quinazolin-4(3H)-one derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like PI3Kγ (PDB: 3K1), highlighting key residues (e.g., Lys833, Asp841) for binding .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
Advanced: What challenges arise in crystallographic analysis of quinazolin-4(3H)-one derivatives?
- Twinned Crystals : Common in quinazolinones due to planar structures. Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder Handling : Flexible substituents (e.g., methyl groups) require constraints or split models .
Advanced: How can novel derivatives of this compound be designed for targeted therapies?
- Scaffold Hopping : Replace pyrimidine with pyridyl or tetrazolyl groups to enhance solubility or affinity .
- Prodrug Modifications : Introduce hydrolyzable esters (e.g., ethyl carboxylates) for improved bioavailability .
Advanced: What are best practices for scaling up synthesis without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
